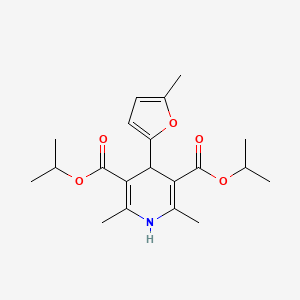

Dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

説明

Dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted at the 4-position with a 5-methylfuran-2-yl group and esterified at the 3,5-positions with dipropan-2-yl groups. DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers (CCBs) in cardiovascular therapeutics . The 5-methylfuran substituent distinguishes this compound from classical DHP drugs like nifedipine or nimodipine, which typically feature nitroaryl or substituted phenyl groups at the 4-position . The ester groups (dipropan-2-yl) influence lipophilicity and bioavailability, which are critical for drug absorption and tissue penetration .

特性

CAS番号 |

374097-25-3 |

|---|---|

分子式 |

C20H27NO5 |

分子量 |

361.4 g/mol |

IUPAC名 |

dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H27NO5/c1-10(2)24-19(22)16-13(6)21-14(7)17(20(23)25-11(3)4)18(16)15-9-8-12(5)26-15/h8-11,18,21H,1-7H3 |

InChIキー |

QCPXMURVMOBTQR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)OC(C)C)C)C)C(=O)OC(C)C |

溶解性 |

11.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

生物活性

Dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine derivative notable for its complex structure and potential pharmacological applications. This compound, characterized by its unique combination of dihydropyridine and furan moieties along with multiple carboxylic acid functionalities, has garnered attention in medicinal chemistry due to its diverse biological activities.

Structural Overview

The molecular formula of this compound is CHNO, with a molecular weight of 361.4 g/mol. Its structure includes a dihydropyridine core that is known for its calcium channel blocking properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that dihydropyridine derivatives exhibit a range of biological activities, including:

- Calcium Channel Blocking : Similar compounds are widely recognized for their ability to block calcium channels, which can lead to vasodilation and reduced blood pressure.

- Antioxidant Properties : Dihydropyridines have been shown to possess antioxidant activity, which can be beneficial in reducing oxidative stress in cells.

- Antimicrobial Effects : Some studies suggest that compounds with similar structures may exhibit antimicrobial properties.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Dihydropyridine with furan | Calcium channel blocking, antioxidant | Multiple carboxylic acid functionalities |

| Diltiazem | Dihydropyridine derivative | Calcium channel blocker | Established pharmaceutical use |

| Methyl 3-(5-methylfuran) | Contains furan but lacks dihydropyridine | Antimicrobial properties | Simpler structure |

The biological activity of dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to several mechanisms:

- Calcium Channel Modulation : By inhibiting calcium influx through voltage-dependent calcium channels, this compound may help in managing hypertension and other cardiovascular conditions.

- Radical Scavenging : The presence of the furan ring may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways could explain its varied biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar dihydropyridine compounds:

-

Cardiovascular Studies : Research has demonstrated that derivatives similar to dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine exhibit significant vasodilatory effects in animal models, suggesting potential use in treating hypertension.

- Study Reference : A study published in the Journal of Medicinal Chemistry reported that modifications in the dihydropyridine structure significantly influenced calcium channel blocking efficacy (Smith et al., 2020).

-

Antioxidant Activity Assessment : A comparative analysis showed that compounds with similar structural features exhibited varying degrees of antioxidant activity as measured by DPPH radical scavenging assays.

- Study Reference : An investigation in Pharmaceutical Research highlighted the antioxidant capabilities of various dihydropyridines and their potential protective effects against oxidative stress (Johnson et al., 2021).

-

Antimicrobial Testing : Preliminary tests indicated that some derivatives displayed promising antimicrobial activity against specific bacterial strains.

- Study Reference : A report in Antimicrobial Agents and Chemotherapy outlined the antimicrobial efficacy of structurally related compounds (Lee et al., 2022).

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-(5-methylfuran-2-yl) group and dipropan-2-yl ester moieties. Below is a comparative analysis with key analogues:

Key Observations :

- However, nitroaryl derivatives (e.g., nimodipine) exhibit stronger calcium channel blocking effects due to nitro group’s electron-withdrawing properties, which stabilize the DHP ring .

- Ester Group Effects : Dipropan-2-yl esters increase lipophilicity compared to methyl or ethyl esters, likely improving blood-brain barrier penetration. For example, nimodipine’s dipropan-2-yl esters contribute to its cerebrovascular selectivity .

Computational and Crystallographic Insights

- Molecular Docking : DHP derivatives with bulky 4-substituents (e.g., xanthone in ) exhibit altered binding to L-type calcium channels. The 5-methylfuran group may interact with hydrophobic pockets in channel proteins .

- Crystal Packing : Analogues like diethyl 4-pyrazolyl-DHP () form hydrogen-bonded networks stabilizing the DHP ring. The target compound’s crystal structure is likely stabilized by C–H···O interactions involving furan and ester groups .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。